

Application Notes and Protocols for the Coupling of Br-PEG6-C2-NHBoc

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Compound of Interest

Compound Name: **Br-PEG6-C2-NHBoc**

Cat. No.: **B15579333**

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Introduction

Br-PEG6-C2-NHBoc is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are emergent therapeutic modalities designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.^{[1][2]} These chimeric molecules are comprised of two distinct ligands connected by a flexible linker; one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.^[1] The proximity induced by the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker component, such as **Br-PEG6-C2-NHBoc**, plays a crucial role in the efficacy of the PROTAC by dictating the distance and orientation between the POI and the E3 ligase, which in turn influences the stability and efficiency of the ternary complex formation.^[2] The polyethylene glycol (PEG) component of this linker enhances solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.^{[3][4]}

Br-PEG6-C2-NHBoc possesses two key functional groups for sequential conjugation:

- **Bromo Group:** An alkyl bromide that serves as an electrophile for nucleophilic substitution reactions. It is particularly reactive towards soft nucleophiles like phenols (for Williamson ether synthesis) and primary or secondary amines (for N-alkylation).

- **Boc-Protected Amine:** A tert-butyloxycarbonyl (Boc) protected amine. The Boc group is a stable protecting group that can be removed under acidic conditions to reveal a primary amine, which can then be coupled to another molecule, typically via an amide bond formation.

These application notes provide detailed protocols for the coupling of the bromo-end of **Br-PEG6-C2-NHBoc** to phenolic and amine nucleophiles, which are common functionalities present on ligands for POIs or E3 ligases.

Data Presentation

The following table summarizes the key experimental parameters and expected outcomes for the coupling reactions of **Br-PEG6-C2-NHBoc** with a model phenolic compound (4-hydroxyphenylacetamide) and a model amine (benzylamine).

Parameter	Protocol 1: Coupling to Phenol	Protocol 2: Coupling to Amine
Nucleophile	4-hydroxyphenylacetamide	Benzylamine
Br-PEG6-C2-NHBoc (Equivalents)	1.2	1.0
Base	Cesium Carbonate (Cs_2CO_3)	N,N-Diisopropylethylamine (DIPEA)
Base (Equivalents)	2.0	3.0
Solvent	N,N-Dimethylformamide (DMF)	N,N-Dimethylformamide (DMF)
Reaction Temperature	60 °C	80 °C
Reaction Time	12-18 hours	24-48 hours
Expected Yield	60-75%	50-65%
Purification Method	Flash Column Chromatography	Flash Column Chromatography

Experimental Protocols

Protocol 1: Coupling of Br-PEG6-C2-NHBoc to a Phenolic Hydroxyl Group via Williamson Ether Synthesis

This protocol details the reaction of the bromo group of the linker with a phenolic hydroxyl group, forming a stable ether linkage.

Materials:

- **Br-PEG6-C2-NHBoc**
- Phenolic coupling partner (e.g., a POI ligand with a phenolic group)
- Cesium Carbonate (Cs_2CO_3)
- Anhydrous N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath with temperature control
- Nitrogen or Argon gas supply
- Standard laboratory glassware for extraction and purification

Procedure:

- To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenolic coupling partner (1.0 equivalent).
- Dissolve the starting material in anhydrous DMF.
- Add cesium carbonate (2.0 equivalents) to the solution.
- Stir the mixture at room temperature for 20-30 minutes to facilitate the deprotonation of the phenol.
- In a separate vial, dissolve **Br-PEG6-C2-NHBoc** (1.2 equivalents) in a minimal amount of anhydrous DMF.
- Add the **Br-PEG6-C2-NHBoc** solution dropwise to the reaction mixture.
- Heat the reaction mixture to 60 °C and stir for 12-18 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution to remove any unreacted acidic starting material and excess base.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Coupling of Br-PEG6-C2-NHBoc to a Primary or Secondary Amine via N-Alkylation

This protocol describes the N-alkylation of a primary or secondary amine with the bromo-linker. It is important to note that over-alkylation can be a side reaction, especially with primary

amines.[\[5\]](#)

Materials:

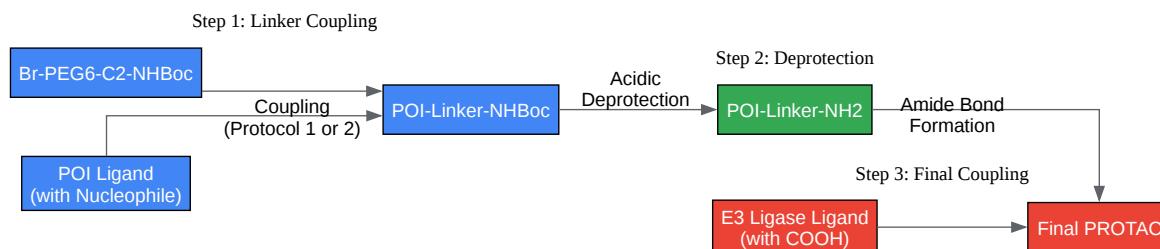
- **Br-PEG6-C2-NHBoc**
- Amine-containing coupling partner (primary or secondary amine)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Round-bottom flask or sealed vial
- Magnetic stirrer and stir bar
- Heating mantle or oil bath with temperature control
- Nitrogen or Argon gas supply
- Standard laboratory glassware for extraction and purification

Procedure:

- In a dry round-bottom flask or a sealed vial under an inert atmosphere, dissolve the amine-containing coupling partner (1.2 equivalents) in anhydrous DMF.
- Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution.

- In a separate vial, dissolve **Br-PEG6-C2-NHBoc** (1.0 equivalent) in a minimal amount of anhydrous DMF.
- Add the **Br-PEG6-C2-NHBoc** solution to the amine mixture.
- Seal the vessel and heat the reaction mixture to 80 °C for 24-48 hours.
- Monitor the reaction progress by TLC or LC-MS.
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
- Wash the organic solution with saturated aqueous NH₄Cl solution, followed by brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
- Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

Visualizations



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Caption: General workflow for PROTAC synthesis using **Br-PEG6-C2-NHBoc**.

Protocol 1: Williamson Ether Synthesis

Phenolic Ligand (R-OH)
+ Br-PEG6-C2-NHBoc

Cs₂CO₃, DMF
60°C

Ether-Linked Intermediate
R-O-PEG6-C2-NHBoc

Protocol 2: N-Alkylation

Amine Ligand (R-NHR')
+ Br-PEG6-C2-NHBoc

DIPEA, DMF
80°C

Amine-Linked Intermediate
R-N(R')-PEG6-C2-NHBoc

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Caption: Reaction schemes for coupling **Br-PEG6-C2-NHBoc**.

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